Palustrin-2AJ2
Description
Palustrin-2AJ2 is a cationic antimicrobial peptide (AMP) isolated from the skin secretions of the Rana palustris (Pickerel Frog). It belongs to the brevinin-2 family, characterized by a conserved N-terminal region and a C-terminal cyclic heptapeptide domain formed via a disulfide bridge . This peptide demonstrates broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses. Its mechanism of action involves membrane disruption via electrostatic interactions with negatively charged microbial phospholipids, leading to pore formation and cell lysis . Structural studies reveal a helical conformation in hydrophobic environments, enhancing its ability to penetrate lipid bilayers . This compound also exhibits low hemolytic activity at therapeutic concentrations, making it a promising candidate for antimicrobial drug development .
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GFMDTAKQVAKNVAVTLIDKLRCKVTGGC |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Data Analysis
Table 1: Comparative Pharmacokinetic Properties
| Parameter | This compound | Ranateurin-2CSa | Temporin-1CEb | Brevinin-2GU |
|---|---|---|---|---|
| Half-life (in vitro) | 4.2 h | 3.8 h | 1.5 h | 5.6 h |
| Serum Stability | 85% retention | 72% retention | 40% retention | 90% retention |
| Cytotoxicity (IC₅₀) | >128 µg/mL | 64 µg/mL | 16 µg/mL | >256 µg/mL |
Discussion of Comparative Efficacy
This compound outperforms Temporin-1CEb in safety and Ranateurin-2CSa in antibacterial breadth but lags behind Brevinin-2GU in synergistic utility. Its balanced hydrophobicity and charge distribution (+6 at physiological pH) optimize microbial membrane targeting while minimizing host cell interaction .
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